molecular formula C7H14N2O2 B13520073 Ethyl 3-aminopyrrolidine-3-carboxylate

Ethyl 3-aminopyrrolidine-3-carboxylate

Cat. No.: B13520073
M. Wt: 158.20 g/mol
InChI Key: SBFOGFBVUQFGET-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrrolidine-3-carboxylate (CAS# 145166-61-6) is a chiral, bifunctional pyrrolidine derivative that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. Its molecular formula is C7H14N2O2, with a molecular weight of 158.20 g/mol . This compound is characterized by the presence of both a primary amino group and an ester moiety on the same carbon atom of the pyrrolidine ring, making it a versatile precursor for the synthesis of diverse heterocyclic systems. A significant application of constrained aminopyrrolidinecarboxylates, such as this compound, is in the design and synthesis of peptide foldamers. Specifically, derivatives like (3R,4S)-trans-4-aminopyrrolidine-3-carboxylic acid are used to create stable α/β-peptide secondary structures that exhibit antimicrobial activity . These foldamers can be engineered to differentiate between bacterial and eukaryotic cell membranes, providing a platform for developing novel antibiotics with enhanced selectivity and reduced hemolytic activity . Furthermore, 3-aminopyrrolidine derivatives have been identified as key structural motifs in pharmaceutical research for modulating chemokine receptors . They are investigated as potential therapeutic agents for treating a range of diseases, including rheumatoid arthritis, atherosclerosis, lupus erythematosus, organ transplant rejection, and restenosis, often through targeted action on receptors such as CCR2 and CCR5 . The chiral (R)-enantiomer is explicitly available for studies requiring stereochemical precision . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl 3-aminopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5,8H2,1H3

InChI Key

SBFOGFBVUQFGET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)N

Origin of Product

United States

Preparation Methods

Cyclization from 1,2,4-Trihydroxybutane Derivatives

A prominent method involves converting 1,2,4-trihydroxybutane derivatives into 3-aminopyrrolidine derivatives through intramolecular cyclization and amination steps. This method is described in European Patent EP 1 138 672 A1, which details a three-step process yielding optically active 3-aminopyrrolidine derivatives with high chemical and optical yields. The process includes:

  • Preparation of tri-mesylate derivatives from 1,2,4-trihydroxybutane.
  • Nucleophilic substitution with primary amines (e.g., benzylamine) in tetrahydrofuran solvent at 0–70°C.
  • Amino-protecting group manipulations and purification steps.

This approach allows the introduction of various protecting groups (e.g., benzyl, allyloxycarbonyl) and enables access to enantiomerically enriched products. The final step often involves ammonolysis under pressure and elevated temperature (e.g., 150°C) to obtain the free amino compound with high enantiomeric excess (up to 97%).

Amination of Pyrrolidine Carboxylate Esters

This compound can also be synthesized by direct amination of ethyl 3-pyrrolidinecarboxylate derivatives. For example, benzyl-protected intermediates such as ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride are prepared by reacting this compound with benzyl chloride under basic conditions in organic solvents like dichloromethane or toluene. The product is purified by recrystallization or chromatography.

Continuous Flow Synthesis for Industrial Scale

A recent advancement in the preparation of related pyrrolidine carboxylates is the development of continuous flow processes, which improve yield, reproducibility, and scalability.

Continuous Preparation of Ethyl 2-Aminopyrrole-3-Carboxylate (Related Compound)

Although this method targets ethyl 2-aminopyrrole-3-carboxylate, the principles and continuous flow technology are applicable to this compound synthesis due to structural similarities.

The process involves:

  • Continuous acid-catalyzed depolymerization of cyanuric chloride aldehyde to generate chloroacetaldehyde in a first continuous reactor.
  • Continuous feeding of chloroacetaldehyde, 3-amino-3-imino ethyl propionate, and alkali solution into a second continuous reactor for condensation to form the target pyrrole carboxylate ester.

This continuous method overcomes limitations of batch processes, such as low yield due to substrate hydration, poor material ratio control, and side reactions. It allows direct use of chloroacetaldehyde solutions without isolation, enhancing efficiency and yield. The process is optimized by controlling temperature, pressure, and solvent environment, achieving higher overall yields and better industrial applicability.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield / Purity Advantages References
Cyclization from 1,2,4-trihydroxybutane derivatives Mesylation → Amination → Deprotection 0–70°C, tetrahydrofuran, ammonolysis at 150°C High yield, e.e. ~97% High stereoselectivity, scalable
Amination of ethyl 3-pyrrolidinecarboxylate esters Reaction with benzyl chloride Room temperature, organic solvents Moderate to high yield Simpler route, suitable for derivatives
Continuous flow synthesis (related pyrrole ester) Acid depolymerization → Condensation Continuous reactors, controlled temp/pressure Improved yield and scalability Continuous process, avoids batch limitations

Key Research Findings and Notes

  • The use of protecting groups such as benzyl or allyloxycarbonyl is crucial for controlling reactivity and stereochemistry during synthesis.
  • Ammonolysis under pressure is effective for converting mesylated intermediates to the free amino pyrrolidine derivatives with high enantiomeric purity.
  • Continuous flow methods provide superior control over reaction parameters, minimizing side reactions and improving material throughput, which is beneficial for industrial production.
  • The choice of solvent and temperature is critical; tetrahydrofuran and ethyl acetate are commonly employed solvents, with reaction temperatures ranging from 0°C to 70°C depending on the step.
  • Direct amination using benzyl chloride is a practical method for preparing N-substituted derivatives, facilitating further functionalization or salt formation (e.g., hydrochloride salts).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-aminopyrrolidine-3-carboxylate is a pyrrolidine derivative with applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules, serving as a ligand in receptor-ligand interaction studies, and is investigated for potential therapeutic effects, including anticonvulsant and analgesic properties. It is also used in developing new materials and as an intermediate in pharmaceutical production.

Scientific Research Applications

  • Chemistry this compound is a building block in synthesizing complex molecules.
  • Biology It serves as a ligand in studying receptor-ligand interactions.
  • Medicine It is investigated for potential therapeutic effects, including anticonvulsant and analgesic properties. Derivatives have demonstrated activity against bacterial strains, indicating potential applications in antibiotic development.
  • Industry It is used in developing new materials and as an intermediate in pharmaceutical production.

Chemical Reactions

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride undergoes oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation It can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert it into secondary or tertiary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution Nucleophilic substitution reactions can introduce different functional groups at the amino or benzyl positions. Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives, depending on the reagents used.

Case Studies

  • Neuroprotective Study A study investigated the neuroprotective effects of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in

Mechanism of Action

The mechanism of action of ethyl 3-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The substitution pattern and functional groups significantly influence the properties of pyrrolidine derivatives. Below is a comparative table of Ethyl 3-aminopyrrolidine-3-carboxylate and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound Not explicitly provided C₇H₁₂N₂O₂ 158.18 (calculated) Amino, ethyl ester Chiral intermediate in drug synthesis
Ethyl pyrrolidine-3-carboxylate hydrochloride 72925-15-6 C₇H₁₃NO₂·HCl 183.65 Ethyl ester, protonated amine Salt form for improved stability
Ethyl 2-oxopyrrolidine-3-carboxylate 36821-26-8 C₇H₁₁NO₃ 157.17 Oxo (keto), ethyl ester Intermediate in peptide mimetics
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate 90609-07-7 C₉H₁₅NO₃ 185.22 Oxo, dimethyl, ethyl ester Potential use in polymer chemistry
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 C₁₀H₉ClN₂O₂ 224.64 Chloro, fused pyridine-pyrrolidine Research compound in oncology

Key Comparative Insights

Amino vs. Oxo Substituents
  • The amino group in this compound enhances nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, oxo derivatives (e.g., Ethyl 2-oxopyrrolidine-3-carboxylate) exhibit electrophilic character at the carbonyl carbon, favoring reactions such as nucleophilic acyl substitutions .
  • The amino group also increases water solubility compared to oxo analogues, which are more lipophilic due to the absence of polar NH₂ groups.
Ester Group Variations
  • Ethyl esters (e.g., Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) generally offer greater lipophilicity than methyl esters, influencing membrane permeability in bioactive compounds .
  • Hydrochloride salts (e.g., Ethyl pyrrolidine-3-carboxylate hydrochloride) improve crystallinity and stability, facilitating purification and storage .
Ring Modifications
  • Fused-ring systems (e.g., Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) introduce aromaticity and planar rigidity, often enhancing binding affinity in drug-receptor interactions .

Research and Application Trends

  • Medicinal Chemistry: Amino-substituted pyrrolidines are pivotal in designing kinase inhibitors and antiviral agents. For instance, chlorinated analogues (e.g., Ethyl 3-[(6-chloropyridin-3-yl)methyl]-2-oxoimidazolidine-1-carboxylate) demonstrate bioactivity against insecticidal targets .
  • Material Science: Dimethyl and oxo derivatives (e.g., Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) are explored as monomers for biodegradable polymers due to their thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 3-aminopyrrolidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. Key reagents include carbodiimides (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation . Reactions often require heating under reflux (e.g., 80–120°C in ethanol or DMF) to achieve high conversion rates. Post-reaction purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization is critical to isolate the compound .

Q. Which analytical techniques are essential for characterizing this compound and assessing purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with chemical shifts resolving amine and ester functionalities.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV visualization or iodine staining.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can computational modeling elucidate the three-dimensional conformation and molecular interactions of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize the compound’s 3D structure. Software like Gaussian or Schrödinger Suite predicts electrostatic potential surfaces and hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Conformational analysis identifies energetically favorable rotamers, which correlate with binding affinity in structure-activity relationship (SAR) studies .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) for this compound?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation.
  • pH Adjustment : Vary pH to observe protonation state changes in the amine group (δ 1.5–3.0 ppm).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl pyrrolidine carboxylates) to identify atypical shifts caused by steric hindrance or electronic effects .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : Enantiomeric purity is crucial for target specificity. Chiral HPLC or polarimetry determines optical rotation. For example, (R)- vs. (S)-enantiomers may exhibit differential inhibition of kinases or GPCRs. Racemic mixtures often require resolution via chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic methods. Biological assays (e.g., IC50 measurements) validate stereochemical impact on potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Reaction Optimization : Systematically vary leaving groups (e.g., bromide vs. mesylate) and solvents (polar aprotic vs. protic) to identify optimal conditions.
  • Kinetic Studies : Use in-situ FTIR or 19^{19}F NMR to track intermediate formation and rate constants.
  • Cross-Validation : Compare results with analogous compounds (e.g., ethyl 2-phenylpyrrolo[2,3-b]quinoxaline-3-carboxylate) to isolate steric vs. electronic contributions .

Experimental Design Considerations

Q. What factors should guide the design of SAR studies for this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the pyrrolidine nitrogen or ester group to probe steric and electronic effects.
  • Biological Assays : Prioritize high-throughput screening (e.g., kinase inhibition panels) to map activity cliffs.
  • Computational Pre-screening : Use docking simulations (AutoDock Vina) to prioritize derivatives with favorable binding poses .

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